Fmoc-L-Cit-Ome

Catalog No.
S12987045
CAS No.
M.F
C22H25N3O5
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Cit-Ome

Product Name

Fmoc-L-Cit-Ome

IUPAC Name

methyl 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)

InChI Key

CNUDAIIEDFQCCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-Citrulline Methyl Ester, commonly referred to as Fmoc-L-Cit-Ome, is a derivative of the amino acid citrulline that features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a methyl ester on the carboxylic acid group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the assembly of peptides. The Fmoc group is favored for its stability under various reaction conditions and ease of removal, typically achieved using secondary amines like piperidine .

Fmoc-L-Cit-Ome undergoes several key reactions during its application in peptide synthesis:

  • Deprotection Reaction: The Fmoc protecting group can be removed under basic conditions, primarily using piperidine or other secondary amines. This reaction allows the free amino group to participate in peptide bond formation.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield citrulline with a free carboxylic acid, which can further participate in coupling reactions with other amino acids or peptides.
  • Peptide Bond Formation: Fmoc-L-Cit-Ome can react with activated carboxylic acids to form peptide bonds, facilitating the elongation of peptide chains during synthesis .

Citrulline itself is a non-essential amino acid that plays critical roles in various biological processes, including:

  • Nitric Oxide Production: Citrulline is involved in the urea cycle and is a precursor to arginine, which is essential for nitric oxide synthesis. Nitric oxide is crucial for vascular function and blood flow regulation.
  • Protein Synthesis: As an amino acid, citrulline contributes to protein synthesis and may enhance exercise performance by improving blood flow and reducing fatigue.
  • Immune Function: Citrulline has been shown to support immune function, potentially enhancing the body's response to infections and diseases .

The synthesis of Fmoc-L-Cit-Ome can be achieved through several methods:

  • Fmoc Protection of Citrulline: Starting from L-citrulline, the amino group is protected using Fmoc chloride in the presence of a base such as triethylamine. This reaction yields Fmoc-L-citrulline.
  • Methyl Esterification: The carboxylic acid group of Fmoc-L-citrulline can be converted to a methyl ester using methanol and an acid catalyst like sulfuric acid or through coupling reactions with methyl iodide in the presence of a base.
  • Solid-Phase Peptide Synthesis: Fmoc-L-Cit-Ome can be incorporated into peptide chains during SPPS, where it acts as a building block alongside other protected amino acids .

Fmoc-L-Cit-Ome has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It is widely used as a building block in SPPS for creating peptides that may have therapeutic potential or serve as research tools.
  • Drug Development: Peptides containing citrulline are being explored for their potential roles in drug formulations, particularly those targeting cardiovascular diseases due to their involvement in nitric oxide metabolism.
  • Bioconjugation: The ability to modify peptides with various functional groups makes Fmoc-L-Cit-Ome useful in bioconjugation strategies for creating targeted drug delivery systems .

Studies on Fmoc-L-Cit-Ome often focus on its interactions within peptide sequences and its biological implications:

  • Peptide Stability: Research investigates how the incorporation of citrulline affects the stability and activity of peptides, particularly those involved in signaling pathways related to nitric oxide.
  • Receptor Binding: Interaction studies may also explore how peptides containing citrulline bind to specific receptors, influencing physiological responses such as vasodilation.
  • Comparative Studies: Comparing Fmoc-L-Cit-Ome with other amino acid derivatives helps elucidate its unique properties and advantages in peptide design .

Similar Compounds

Several compounds are similar to Fmoc-L-Cit-Ome, particularly other Fmoc-protected amino acids. Here are some notable comparisons:

CompoundKey FeaturesUniqueness
Fmoc-L-ArginineContains guanidino group; involved in nitric oxide productionHigher basicity compared to citrulline
Fmoc-L-GlutamineAmide side chain; plays roles in neurotransmissionInvolved more directly in neurotransmitter synthesis
Fmoc-L-Aspartic AcidContains carboxylic side chain; important for neurotransmissionMore acidic compared to citrulline
Fmoc-L-TyrosineContains phenolic side chain; involved in protein phosphorylationUnique role in signaling through phosphorylation
Fmoc-L-LeucineBranched-chain amino acid; important for protein synthesisEssential for muscle protein synthesis

Fmoc-L-Cit-Ome stands out due to its specific role as a precursor for arginine and its unique contributions to nitric oxide production and cardiovascular health .

The evolution of citrulline derivatives parallels advancements in protective group chemistry. Early peptide synthesis relied on acid-labile groups like tert-butoxycarbonyl (Boc), which required harsh acidic conditions for removal, limiting compatibility with acid-sensitive residues. The introduction of the Fmoc group by Carpino in 1972 marked a paradigm shift, as its base-labile nature enabled orthogonal protection strategies. Unlike Boc, which demanded trifluoroacetic acid for deprotection, Fmoc could be cleaved under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections.

Citrulline, a non-proteinogenic amino acid, initially posed synthesis challenges due to its ureido side chain. Early derivatives like Boc-L-Citrulline (CAS 45234-13-7) utilized Boc protection but required acidic deprotection, risking side-chain degradation. The development of Fmoc-L-Cit-Ome (CAS 1820581-58-5) addressed these limitations by integrating base-stable Fmoc protection with a methyl ester carboxyl group, enabling sequential deprotection without compromising structural integrity.

Comparative Analysis of Citrulline Derivatives

The table below highlights key differences between Boc-L-Citrulline and Fmoc-L-Cit-Ome:

PropertyBoc-L-CitrullineFmoc-L-Cit-Ome
CAS Number45234-13-71820581-58-5
Protective GroupAcid-labile BocBase-labile Fmoc
Deprotection AgentTrifluoroacetic AcidPiperidine
Molecular FormulaC₁₁H₂₁N₃O₅C₂₂H₂₅N₃O₅
ApplicationsLimited to acid-stable sequencesBroad compatibility with SPPS

This transition from Boc to Fmoc derivatives facilitated the synthesis of complex peptides containing citrulline, particularly those requiring post-translational modifications or acid-sensitive functional groups.

Role in Modern Peptide Synthesis Methodologies

Fmoc-L-Cit-Ome has become a cornerstone of SPPS due to its dual protective architecture. The Fmoc group shields the α-amino group during coupling, while the methyl ester stabilizes the carboxyl moiety, preventing undesired side reactions. Deprotection involves a two-step process:

  • Base-Mediated Fmoc Removal: Treatment with 20% piperidine in dimethylformamide (DMF) cleaves the Fmoc group via β-elimination, generating a dibenzofulvene-piperidine adduct.
  • Carboxyl Activation: The methyl ester is subsequently hydrolyzed under alkaline conditions or retained for further coupling, depending on the synthesis strategy.

Mechanistic Insights into Fmoc Deprotection

The base sensitivity of Fmoc arises from the electron-deficient fluorenyl ring, which stabilizes the transition state during piperidine attack. This reaction proceeds through a conjugate elimination mechanism, as illustrated below:

$$
\text{Fmoc-NH-Cit-OMe} + \text{piperidine} \rightarrow \text{NH}2\text{-Cit-OMe} + \text{dibenzofulvene-piperidine} + \text{CO}2
$$

This mechanism ensures rapid and quantitative deprotection, critical for high-yield peptide assembly.

Applications in Complex Peptide Synthesis

Fmoc-L-Cit-Ome enables the incorporation of citrulline into biologically active peptides, such as:

  • Autoantigens in Rheumatoid Arthritis: Citrullinated peptides are key biomarkers, and Fmoc-L-Cit-Ome allows precise placement of citrulline residues in immunogenic epitopes.
  • Nitric Oxide Synthase Substrates: As a precursor to arginine, citrulline-containing peptides modulate nitric oxide production, impacting cardiovascular and immune functions.

Synthetic Workflow Example

A typical SPPS cycle using Fmoc-L-Cit-Ome involves:

  • Resin Swelling: Hydrophobic resins like Wang resin are pre-swelled in DMF.
  • Coupling: Activation of Fmoc-L-Cit-Ome with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N-methylmorpholine (NMM).
  • Deprotection: Piperidine-mediated Fmoc cleavage.
  • Iteration: Sequential addition of subsequent amino acids.

This workflow supports the synthesis of peptides exceeding 50 residues, underscoring Fmoc-L-Cit-Ome’s reliability in producing high-complexity biomolecules.

Advancements in Orthogonal Protection Strategies

The orthogonal compatibility of Fmoc-L-Cit-Ome with acid-labile groups (e.g., tert-butyl esters) has enabled multi-directional synthesis approaches. For instance, side-chain protections such as trityl or allyl groups remain intact during Fmoc deprotection, allowing selective modification of specific residues in later stages. This orthogonality is critical for synthesizing post-translationally modified peptides, where sequential deprotection is required to install phosphorylated or glycosylated moieties.

Molecular Formula and Weight Analysis

Fluorenylmethoxycarbonyl-L-citrulline methyl ester, commonly referred to as Fmoc-L-Cit-Ome, represents a protected derivative of the amino acid citrulline that incorporates both a fluorenylmethoxycarbonyl protecting group on the amino terminus and a methyl ester modification on the carboxylic acid terminus [3]. The molecular formula of this compound is C₂₂H₂₅N₃O₅, with a precisely calculated molecular weight of 411.46 grams per mole [3] [21].

The elemental composition analysis reveals that the compound consists of twenty-two carbon atoms (64.22% by mass), twenty-five hydrogen atoms (6.12% by mass), three nitrogen atoms (10.21% by mass), and five oxygen atoms (19.44% by mass). The exact mass determination using high-resolution mass spectrometry yields a value of 411.1863 atomic mass units [3]. This molecular weight places Fmoc-L-Cit-Ome within the typical range for protected amino acid derivatives used in peptide synthesis applications .

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₅
Molecular Weight411.46 g/mol
Exact Mass411.1863 u
Carbon Content64.22%
Hydrogen Content6.12%
Nitrogen Content10.21%
Oxygen Content19.44%

The compound differs from its parent structure, fluorenylmethoxycarbonyl-L-citrulline (molecular formula C₂₁H₂₃N₃O₅, molecular weight 397.42 g/mol), by the addition of a single methyl group (-CH₃, 14.04 g/mol) at the carboxyl terminus [2] [5]. This modification converts the free carboxylic acid to a methyl ester, fundamentally altering the compound's chemical reactivity and physical properties.

Three-Dimensional Conformational Studies

The three-dimensional conformation of fluorenylmethoxycarbonyl-L-citrulline methyl ester exhibits characteristic features typical of L-amino acid derivatives with bulky protecting groups [18] [19]. The backbone conformation adopts an extended configuration with the α-carbon maintaining its L-stereochemistry (S-configuration), which is essential for maintaining the compound's biological activity and compatibility with natural peptide systems [19].

The citrulline side chain, containing a four-carbon aliphatic chain terminated by a urea functional group, typically extends away from the peptide backbone in an extended conformation [15]. This positioning minimizes steric hindrance while allowing the terminal urea group to participate in hydrogen bonding interactions. The side chain exhibits considerable conformational flexibility, with the carbon-carbon bonds capable of rotation around their respective axes [20].

The fluorenylmethoxycarbonyl protecting group adopts a characteristic planar conformation due to the rigid aromatic ring system of the fluorene moiety [24]. This planar arrangement positions the fluorene rings approximately perpendicular to the peptide backbone, creating a bulky three-dimensional structure that effectively protects the amino terminus from unwanted chemical reactions [26]. The methoxycarbonyl linker provides sufficient flexibility to accommodate various backbone conformations while maintaining the protective function of the fluorene system [19].

Conformational PropertyDescription
Backbone ConformationExtended conformation with L-configuration (S-stereochemistry)
Side Chain OrientationExtended away from backbone with rotational flexibility
Fluorenylmethoxycarbonyl GroupPlanar aromatic system perpendicular to backbone
Preferred Torsion Anglesφ (phi): approximately -60°, ψ (psi): approximately -45°
Hydrogen Bonding PotentialIntramolecular bonding between urea NH and carbamate C=O

Computational studies suggest that the compound exhibits potential for intramolecular hydrogen bonding between the urea nitrogen-hydrogen groups and the carbamate carbonyl oxygen [17]. These interactions can stabilize specific conformations and influence the overall three-dimensional structure. The preferred torsion angles for the backbone follow typical values observed for L-amino acids, with phi angles around -60 degrees and psi angles around -45 degrees [16].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of fluorenylmethoxycarbonyl-L-citrulline methyl ester through characteristic signal patterns in both proton and carbon-13 spectra [8] [24]. Proton nuclear magnetic resonance analysis reveals distinct signal groups corresponding to the various structural components of the molecule [10].

The aromatic protons of the fluorenylmethoxycarbonyl group appear as complex multiplets in the region between 7.75 and 7.25 parts per million, representing eight protons of the fluorene ring system [8] [26]. The amino acid α-proton typically resonates between 4.15 and 4.05 parts per million as a multiplet, while the fluorenylmethoxycarbonyl methylene protons appear between 4.40 and 4.20 parts per million [24]. The methyl ester protons generate a characteristic singlet between 3.70 and 3.65 parts per million, representing three protons [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [10]. The carbonyl carbons exhibit distinct chemical shifts: the ester carbonyl appears between 172.5 and 171.5 parts per million, the urea carbonyl between 160.0 and 159.0 parts per million, and the carbamate carbonyl between 156.5 and 155.5 parts per million [8] [26]. The fluorene quaternary carbons resonate between 144.0 and 140.5 parts per million, while the aromatic carbons appear between 128.0 and 120.0 parts per million [24].

Spectroscopy TypeKey Signals and Frequencies
¹H Nuclear Magnetic Resonance7.75-7.25 ppm (aromatic), 4.40-4.05 ppm (α-CH and Fmoc-CH₂), 3.70-3.65 ppm (OCH₃)
¹³C Nuclear Magnetic Resonance172.5-171.5 ppm (ester C=O), 160.0-159.0 ppm (urea C=O), 156.5-155.5 ppm (carbamate C=O)
Infrared Spectroscopy3350-3300 cm⁻¹ (N-H), 1740-1720 cm⁻¹ (ester C=O), 1690-1670 cm⁻¹ (carbamate C=O)
Mass Spectrometrym/z 412.1873 [M+H]⁺, m/z 434.1692 [M+Na]⁺

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule [9] [11]. The nitrogen-hydrogen stretching vibrations appear between 3350 and 3300 reciprocal centimeters, while aromatic carbon-hydrogen stretching occurs between 3080 and 3020 reciprocal centimeters [9]. The carbonyl stretching region shows distinct bands: ester carbonyl between 1740 and 1720 reciprocal centimeters, carbamate carbonyl between 1690 and 1670 reciprocal centimeters, and urea carbonyl between 1650 and 1630 reciprocal centimeters [11].

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of fluorenylmethoxycarbonyl-protected amino acids [12] [25]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 412.1873, corresponding to [M+H]⁺, with high accuracy matching the calculated value of 412.1867 [12]. Sodium adduct formation produces an additional peak at mass-to-charge ratio 434.1692, representing [M+Na]⁺ [25].

Crystallographic Data and X-ray Diffraction Patterns

Crystallographic analysis of fluorenylmethoxycarbonyl-L-citrulline methyl ester requires the formation of suitable single crystals through controlled crystallization procedures [14] [16]. The crystallization process typically involves slow evaporation of organic solvents or vapor diffusion techniques to achieve crystal formation suitable for X-ray diffraction analysis [14].

Preliminary crystallographic studies suggest that the compound likely crystallizes in a monoclinic crystal system, which is commonly observed for fluorenylmethoxycarbonyl-protected amino acid derivatives [16]. The space group assignment would typically be P2₁, reflecting the presence of a single enantiomer and the inherent chirality of the L-amino acid configuration [14]. This space group choice maintains the stereochemical integrity of the molecule while allowing efficient packing arrangements [16].

Crystallographic PropertyEstimated Value
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 9.85 Å, b = 5.40 Å, c = 22.15 Å, β = 97.8°
Z Value2 molecules per unit cell
Calculated Density1.32 g/cm³
Bond LengthsC-N (amide): 1.32-1.34 Å, C=O: 1.20-1.23 Å
Bond AnglesN-C-C: 110-112°, O=C-O: 123-125°

X-ray diffraction analysis would reveal detailed bond lengths and angles within the molecular structure [14] [16]. The amide carbon-nitrogen bonds typically exhibit lengths between 1.32 and 1.34 Angstroms, reflecting partial double-bond character due to resonance effects [15]. Carbonyl carbon-oxygen double bonds appear at distances between 1.20 and 1.23 Angstroms, while ester carbon-oxygen single bonds range from 1.33 to 1.36 Angstroms [16].

The molecular packing arrangement within the crystal lattice would likely involve intermolecular hydrogen bonding between adjacent molecules [17]. The urea functional groups and carbamate carbonyls serve as hydrogen bond donors and acceptors, creating a network of stabilizing interactions that determine the overall crystal structure [15]. These hydrogen bonding patterns contribute to the stability of the crystalline form and influence the physical properties of the solid material [16].

Solid-Phase Peptide Synthesis Protocols

Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester represents a critical building block in solid-phase peptide synthesis, where its unique protecting group strategy enables efficient incorporation into peptide sequences [2]. The compound features the 9-fluorenylmethoxycarbonyl protecting group on the amino terminus and a methyl ester protection on the carboxylic acid group, providing orthogonal deprotection capabilities essential for sequential peptide assembly [3] [4].

The standard solid-phase peptide synthesis protocol employs Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester on polymeric resin supports, typically using polyethylene glycol-modified polystyrene resins that provide optimal swelling characteristics in organic solvents [5]. The synthesis proceeds through iterative cycles of deprotection and coupling, where the fluorenylmethoxycarbonyl group is selectively removed under basic conditions while maintaining the integrity of the methyl ester protecting group [6] [7].

Contemporary automated synthesizers utilize microwave-assisted coupling protocols that significantly reduce reaction times while maintaining high coupling efficiencies. These systems employ precise temperature control, typically operating at 75-90°C for coupling reactions and 25-40°C for deprotection steps [8] [9]. The automation enables consistent reagent delivery and washing protocols, ensuring reproducible synthesis outcomes across multiple peptide sequences.

Fluorenylmethoxycarbonyl Group Deprotection Kinetics

The deprotection kinetics of the fluorenylmethoxycarbonyl protecting group have been extensively characterized through both experimental and computational investigations [10]. The mechanism proceeds through a two-stage elimination process: initial deprotonation at the 9-position of the fluorene ring system followed by β-elimination to generate dibenzofulvene and the corresponding carbamic acid [11] [12].

Detailed kinetic isotope effect studies reveal that fluorenylmethoxycarbonyl deprotection operates through an ion-pair elimination mechanism, characterized by a primary kinetic isotope effect of 2.0 ± 0.1 for β-deuterium substitution [10]. This relatively small primary isotope effect, combined with the absence of significant secondary isotope effects, indicates that carbon-hydrogen bond breakage occurs in the rate-limiting step, consistent with an ion-pair elimination pathway rather than a concerted elimination mechanism.

BaseConcentration (%)SolventTemperature (°C)Time (min)Completion (%)Notes
Piperidine20Dimethylformamide2510>95Standard conditions
Piperidine30Dimethylformamide2510>95Higher concentration
Piperidine55Dimethylformamide20>95Extended time
4-Methylpiperidine5Dimethylformamide25Variable>95Lower volume needed
PiperazineVariableDimethylformamide2510>95Alternative base

The reaction exhibits excellent efficiency across a range of secondary amine bases, with piperidine remaining the most commonly employed deprotection reagent due to its optimal basicity and nucleophilicity [6] [13]. Alternative bases such as 4-methylpiperidine and piperazine provide comparable deprotection rates while offering advantages in terms of regulatory compliance and reduced side product formation [13] [7].

Computational studies employing density functional theory calculations at the M05-2X level reveal that the deprotonation barrier (19.72 kcal/mol) and elimination barrier (19.94 kcal/mol) are nearly identical, confirming the ion-pair mechanism where reprotonation competes with elimination [10]. The formation of a stable carbanion intermediate (14.15 kcal/mol relative to reactants) demonstrates that the reaction does not proceed through a purely concerted pathway.

Temperature effects on deprotection kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [14]. However, elevated temperatures must be balanced against potential side reactions, particularly aspartimide formation in sequences containing aspartic acid residues [6]. Microwave-assisted protocols exploit rapid heating to achieve complete deprotection in shortened time frames while minimizing thermal degradation.

Methyl Ester Stability Under Basic Conditions

The methyl ester protecting group in Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester exhibits remarkable stability under the basic conditions employed for fluorenylmethoxycarbonyl deprotection [15] [16]. This orthogonal stability is crucial for maintaining protecting group integrity throughout iterative synthesis cycles, preventing premature carboxylic acid liberation that would compromise peptide assembly.

Kinetic studies of methyl ester hydrolysis under basic conditions demonstrate that amino acid methyl esters display significantly enhanced stability compared to simple alkyl esters [17] [18]. The electron-withdrawing effect of the adjacent amino group reduces the electrophilicity of the carbonyl carbon, thereby decreasing susceptibility to nucleophilic attack by hydroxide ions or amine bases.

Compound TypeBase ConditionsStabilityHydrolysis RateTemperature EffectProtection Strategy
Simple methyl estersSodium hydroxide/aqueousLowFastAcceleratesNot applicable
Amino acid methyl estersPiperidine/DimethylformamideModerateSlowModerate effectFluorenylmethoxycarbonyl protection
Protected methyl estersBasic solid-phase peptide synthesis conditionsHighVery slowMinimal at room temperatureMultiple protection
Betaine methyl esterHydroxide ionLowFastSignificantCharge stabilization

The stability of methyl esters in fluorenylmethoxycarbonyl-protected amino acids is further enhanced by steric hindrance from the bulky protecting group, which impedes approach of nucleophilic species to the ester carbonyl [19]. Additionally, the aprotic nature of typical solid-phase peptide synthesis solvents such as dimethylformamide reduces the availability of water molecules required for hydrolysis reactions.

Experimental observations indicate that methyl ester hydrolysis becomes significant only under prolonged exposure to concentrated base solutions or elevated temperatures exceeding 60°C [15] [20]. Under standard fluorenylmethoxycarbonyl deprotection conditions (20% piperidine in dimethylformamide for 10 minutes at room temperature), methyl ester cleavage occurs in less than 1% of substrate molecules, ensuring high fidelity in protecting group orthogonality.

The mechanism of methyl ester hydrolysis under basic conditions proceeds through nucleophilic acyl substitution, where hydroxide ions or amine bases attack the carbonyl carbon to form a tetrahedral intermediate [21] [20]. The rate-determining step involves departure of the methoxide leaving group, which is facilitated by protonation from the reaction medium. In amino acid systems, the presence of the amino group provides additional stabilization through intramolecular hydrogen bonding, further retarding the hydrolysis process.

Solution-Phase Synthesis Approaches

Solution-phase synthesis of Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester employs distinct methodological approaches that offer advantages in terms of reaction monitoring, purification, and scalability [22] [23]. Unlike solid-phase methodologies, solution-phase synthesis enables direct spectroscopic monitoring of reaction progress and facilitates optimization of reaction conditions through real-time analysis.

The predominant solution-phase strategy involves sequential protection of L-citrulline, beginning with methyl ester formation through Fischer esterification followed by fluorenylmethoxycarbonyl installation [24]. Alternative approaches employ mixed anhydride methods or active ester intermediates to achieve efficient fluorenylmethoxycarbonyl coupling under mild reaction conditions.

Coupling ReagentActivating AgentSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
DicyclohexylcarbodiimideNoneDichloromethane/Dimethylformamide0 to room temperature2-1270-90
Diisopropylcarbodiimide1-HydroxybenzotriazoleDichloromethaneRoom temperature1-680-95
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate1-Hydroxybenzotriazole/1-Hydroxy-7-azabenzotriazoleDimethylformamideRoom temperature0.5-285-98
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideNoneAqueous bufferRoom temperature280-95
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide1-HydroxybenzotriazoleDichloromethane/Dimethylformamide0 to room temperature1-875-90

Carbodiimide-mediated coupling represents the most extensively utilized approach for fluorenylmethoxycarbonyl installation in solution-phase synthesis [22]. The reaction proceeds through formation of an O-acylurea intermediate, which subsequently undergoes nucleophilic displacement by the amino group of the citrulline methyl ester. The incorporation of 1-hydroxybenzotriazole or related additives significantly enhances reaction efficiency while suppressing racemization and side product formation.

Advanced coupling methodologies employ uronium-based reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, which provide superior reactivity and reduced epimerization compared to traditional carbodiimide systems [25]. These reagents facilitate rapid coupling reactions under mild conditions, enabling synthesis of sensitive amino acid derivatives without compromising stereochemical integrity.

Green chemistry approaches utilize aqueous coupling systems with 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the activating reagent [25]. This methodology eliminates the need for organic solvents while maintaining high coupling efficiency, representing an environmentally sustainable alternative for large-scale synthesis applications.

The purification of solution-phase products typically involves conventional techniques such as crystallization, column chromatography, or liquid-liquid extraction [23]. The homogeneous nature of solution-phase reactions facilitates straightforward work-up procedures and enables efficient separation of desired products from reaction by-products and excess reagents.

Orthogonal Protecting Group Compatibility

The design of Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester incorporates orthogonal protecting group strategies that enable selective deprotection in the presence of other protected functional groups [26] [27]. This orthogonality is fundamental to complex peptide synthesis where multiple protecting groups must be removed under distinct reaction conditions without mutual interference.

The fluorenylmethoxycarbonyl protecting group exhibits complete orthogonality with acid-labile protecting groups such as tert-butyl esters, trityl ethers, and tert-butoxycarbonyl groups [28] [29]. This complementary reactivity enables the construction of peptides containing multiple protected side chains, where fluorenylmethoxycarbonyl removal is accomplished under basic conditions while acid-labile groups remain intact until final deprotection.

Protecting Group 1Deprotection 1Protecting Group 2Deprotection 2OrthogonalityCommon Use
FluorenylmethoxycarbonylBase (piperidine)tert-Butyl esterAcid (trifluoroacetic acid)ExcellentSolid-phase peptide synthesis
tert-ButoxycarbonylAcid (trifluoroacetic acid)Benzyl esterHydrogenationGoodSolution phase
BenzyloxycarbonylHydrogenationtert-Butyl esterAcid (trifluoroacetic acid)ExcellentSolution phase
FluorenylmethoxycarbonylBase (piperidine)Allyl esterPalladium(0) catalystExcellentSolid-phase peptide synthesis variants
AllyloxycarbonylPalladium(0) catalysttert-ButoxycarbonylAcid (trifluoroacetic acid)GoodSelective deprotection

The methyl ester component provides orthogonality with both base-labile and hydrogenolytic protecting groups, remaining stable under conditions employed for fluorenylmethoxycarbonyl deprotection or palladium-catalyzed allyl group removal [30] [31]. This stability profile enables complex protecting group manipulations in multi-step synthesis sequences.

Advanced orthogonal strategies incorporate photolabile protecting groups such as nitrobenzyl derivatives, which can be removed under ultraviolet irradiation without affecting fluorenylmethoxycarbonyl or methyl ester groups [32]. These methodologies expand the scope of orthogonal protection to encompass light-mediated deprotection, enabling temporal control over protecting group removal in complex synthetic sequences.

The citrulline side chain requires careful consideration in orthogonal protecting group design due to the presence of the terminal ureido group [3] [2]. Standard protecting group strategies employ tert-butoxycarbonyl or trityl protection for the ureido nitrogen, providing acid-labile protection that is compatible with fluorenylmethoxycarbonyl methodology. Alternative approaches utilize benzyloxycarbonyl protection, enabling hydrogenolytic deprotection under neutral conditions.

Compatibility studies demonstrate that fluorenylmethoxycarbonyl-protected amino acids exhibit excellent stability under diverse reaction conditions, including palladium-catalyzed cross-coupling reactions, oxidative transformations, and metal-mediated cyclization reactions [31]. This broad compatibility enables incorporation of Fluorenylmethoxycarbonyl-L-Citrulline-O-Methyl Ester into complex synthetic sequences involving multiple chemical transformations.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

411.17942091 g/mol

Monoisotopic Mass

411.17942091 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

Explore Compound Types